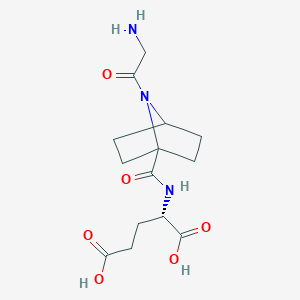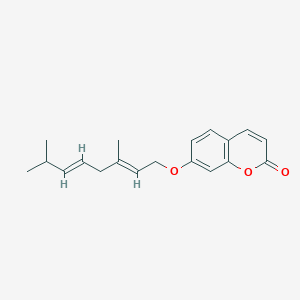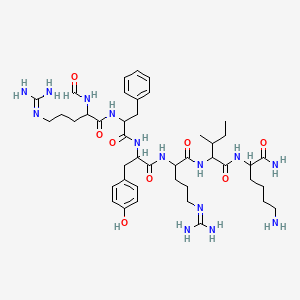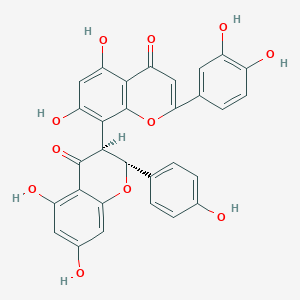![molecular formula C20H22N4 B10848921 [4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-PF-2857 is a chemical compound known for its potential therapeutic applications. It is primarily studied for its interactions with adrenergic receptors, specifically the alpha-2C adrenergic receptor . This compound has shown promise in various preclinical studies, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-2857 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure, followed by functional group modifications to achieve the desired chemical properties . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of GNF-PF-2857 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for research and development .
Chemical Reactions Analysis
Types of Reactions
GNF-PF-2857 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: GNF-PF-2857 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of GNF-PF-2857 include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of GNF-PF-2857 depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GNF-PF-2857 has a wide range of scientific research applications, including:
Mechanism of Action
GNF-PF-2857 exerts its effects by interacting with the alpha-2C adrenergic receptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release . This interaction inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of cellular responses . The compound’s mechanism of action involves binding to specific sites on the receptor, triggering conformational changes that alter receptor activity .
Comparison with Similar Compounds
Similar Compounds
GNF-PF-5009: Another compound with a similar core structure, known for its antimalarial properties.
MMV008138: A related compound used in antimalarial research.
Cipargamin: An antimalarial compound with structural similarities to GNF-PF-2857.
Uniqueness
GNF-PF-2857 is unique due to its specific interaction with the alpha-2C adrenergic receptor, which distinguishes it from other compounds with similar structures. Its potential therapeutic applications in various medical conditions further highlight its uniqueness and importance in scientific research .
Properties
Molecular Formula |
C20H22N4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-23-12-14-24(15-13-23)17-8-6-16(7-9-17)22-20-10-11-21-19-5-3-2-4-18(19)20/h2-11H,12-15H2,1H3,(H,21,22) |
InChI Key |
RXXDJBWYJTWSKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)
![Glu20-Lys24][Gly8][GLP-1(7-37)-NH2](/img/structure/B10848850.png)


![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)
![(2E)-N-[2-(4-Ethylpiperazin-1-YL)-4-methylquinolin-6-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10848884.png)
![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
